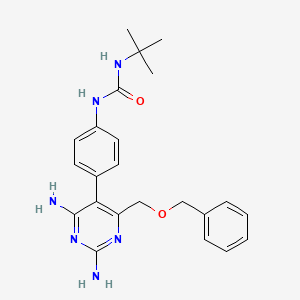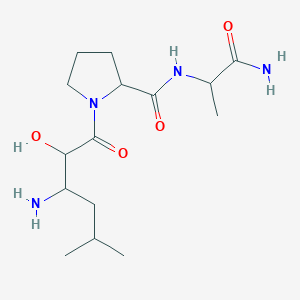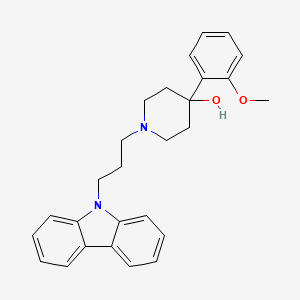
Abbott 14c
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Abbott 14c involves multiple steps, starting with the preparation of the 2,4-diaminopyrimidine core. This core is then functionalized with various substituents to achieve the final compound. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Functionalization: The core is then functionalized with tert-butyl and phenylmethoxymethyl groups through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the functionalized pyrimidine with a phenylurea derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to ensure high yield and purity.
化学反应分析
Types of Reactions: Abbott 14c undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学研究应用
Abbott 14c has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleophilic and electrophilic substitution reactions.
Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its antagonist properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
Abbott 14c exerts its effects by binding to specific molecular targets, primarily enzymes and receptors. The compound acts as an antagonist, inhibiting the activity of these targets and thereby modulating various biochemical pathways. The exact mechanism involves the formation of stable complexes with the target proteins, leading to altered cellular functions .
相似化合物的比较
2,4-Diaminopyrimidine: Shares the core structure but lacks the specific functional groups present in Abbott 14c.
Phenylurea Derivatives: Similar in structure but differ in the substituents attached to the phenyl ring.
Other Pyrimidine-Based Antagonists: Compounds like trimethoprim and pyrimethamine, which also target similar enzymes but have different chemical structures.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a potent antagonist makes it valuable in pharmacological research and potential therapeutic applications .
属性
分子式 |
C23H28N6O2 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
1-tert-butyl-3-[4-[2,4-diamino-6-(phenylmethoxymethyl)pyrimidin-5-yl]phenyl]urea |
InChI |
InChI=1S/C23H28N6O2/c1-23(2,3)29-22(30)26-17-11-9-16(10-12-17)19-18(27-21(25)28-20(19)24)14-31-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H2,26,29,30)(H4,24,25,27,28) |
InChI 键 |
MLBYOWASRACYDH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)C2=C(N=C(N=C2N)N)COCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[2-[1-[(2-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-(2-methylsulfonylethoxy)pyrimidin-4-yl]amino]pyridine-3-carboxamide](/img/structure/B10770971.png)
![8-[(4-fluorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic Acid](/img/structure/B10770973.png)
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B10770991.png)
![1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one](/img/structure/B10770995.png)
![6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B10770996.png)
![[14C]Mtep](/img/structure/B10771002.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)



![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

